Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Methyl 3-fluorobenzoate (CAS 455-68-5)
This guide provides a comprehensive technical overview of Methyl 3-fluorobenzoate, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its fundamental properties, synthesis protocols, chemical reactivity, and critical applications, grounding all claims in authoritative data.
Introduction and Strategic Importance
Methyl 3-fluorobenzoate (CAS 455-68-5) is a fluorinated aromatic ester that has garnered significant attention as a versatile building block in organic synthesis.[1] Its structure, featuring a fluorine atom and a methyl ester group on a benzene ring, provides a unique combination of reactivity and stability. The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] Consequently, Methyl 3-fluorobenzoate serves as a crucial starting material for a wide array of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3]
Caption: Chemical Structure of Methyl 3-fluorobenzoate.
Physicochemical and Safety Profile
Understanding the physical properties and safety hazards of a chemical is paramount for its effective and safe use in a laboratory or industrial setting. Methyl 3-fluorobenzoate is a colorless to light yellow liquid at room temperature.[1][4]
Table 1: Physicochemical Properties of Methyl 3-fluorobenzoate
| Property | Value | Source(s) |
| CAS Number | 455-68-5 | [1] |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1][5] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 197.6 °C at 760 mmHg | [1] |
| Melting Point | -10 °C | [4] |
| Density | 1.171 g/mL | [1] |
| Flash Point | 71.6 °C | [1] |
| Refractive Index | 1.489 | [1] |
| Solubility | Soluble in organic solvents like acetone, DMSO, and ethyl acetate.[4][6] Poorly soluble in water.[7] |
Safety and Handling
Methyl 3-fluorobenzoate is classified as harmful and an irritant.[8] Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn during handling.[9][10] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: P261 (Avoid breathing fumes/vapors), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat sources and strong oxidizing agents.[1][6]
Synthesis and Purification Workflow
The most common and industrially viable method for synthesizing Methyl 3-fluorobenzoate is the Fischer esterification of 3-fluorobenzoic acid with methanol, catalyzed by a strong acid.[6][11] This method is favored for its high atom economy and relatively straightforward procedure.
Caption: General workflow for the synthesis of Methyl 3-fluorobenzoate.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a self-validating system; successful synthesis is confirmed by characterization of the final product, which should match known spectroscopic data.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which serves as both a reactant and the solvent. Cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude ester by vacuum distillation to obtain Methyl 3-fluorobenzoate as a clear liquid.[6]
Chemical Reactivity and Synthetic Utility
The reactivity of Methyl 3-fluorobenzoate is dictated by its two functional groups: the methyl ester and the fluorine-substituted aromatic ring.
Caption: Key reaction pathways for Methyl 3-fluorobenzoate.
Reactions at the Ester Group
-
Hydrolysis: The ester can be readily hydrolyzed back to 3-fluorobenzoic acid under either acidic or basic (saponification) conditions.[12][13] Basic hydrolysis using aqueous sodium hydroxide followed by an acidic workup is a common procedure.[14] This reaction is fundamental for converting the ester into other functional groups or for using it as a protected form of the carboxylic acid.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol, yielding (3-fluorophenyl)methanol. This provides a pathway to benzyl-type compounds from the corresponding benzoate.
Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The aromatic ring's reactivity towards electrophiles is influenced by both substituents. The methyl ester group (-CO₂Me) is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position.[7][15] The fluorine atom (-F) is also deactivating (due to its inductive effect) but is an ortho, para-director (due to its resonance effect).
In the case of Methyl 3-fluorobenzoate:
-
Positions ortho and para to the fluorine are C2, C4, and C6.
-
Positions meta to the ester are C2 and C5.
The directing effects are therefore complex. For nitration (using HNO₃/H₂SO₄), the nitro group is a strong electrophile.[16][17] The substitution pattern will be determined by the combined electronic and steric effects, often leading to a mixture of products, though specific isomers may be favored under controlled conditions.[2]
Reactions on the Aromatic Ring: Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is typically challenging for aryl fluorides unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.[18][19] In Methyl 3-fluorobenzoate, the ester group is not strongly activating for NAS at the fluorine position. However, under harsh conditions or with specific catalysts, displacement of the fluoride by strong nucleophiles can be achieved.[20]
Applications in Drug Development and Agrochemicals
Methyl 3-fluorobenzoate is a valuable intermediate due to the advantageous properties conferred by the fluorine atom.
-
Pharmaceuticals: It is a building block for synthesizing complex APIs. The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life.[1][2] For example, fluorinated benzoates are precursors to compounds used in targeted cancer therapies and other medicinal agents.[21]
-
Agrochemicals: In the agrochemical sector, it is used to develop more potent and selective herbicides, fungicides, and insecticides.[1][3] The presence of fluorine can enhance the biological activity and environmental stability of the final product.[3]
Spectroscopic Characterization
Verifying the identity and purity of Methyl 3-fluorobenzoate is crucial. The following are typical spectroscopic data:
-
¹H NMR (CDCl₃): The spectrum will show signals for the aromatic protons and the methyl ester protons. The aromatic signals (typically between 7.2-7.9 ppm) will exhibit splitting patterns influenced by both the fluorine and the ester group. The methyl singlet (-OCH₃) will appear upfield (around 3.9 ppm).[22]
-
¹³C NMR (CDCl₃): The spectrum will show distinct signals for the carbonyl carbon (downfield, ~165 ppm), the aromatic carbons (with C-F coupling visible), and the methyl carbon (~52 ppm).[16][22]
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) will be observed at m/z = 154. Key fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-CO₂CH₃).
Conclusion
Methyl 3-fluorobenzoate is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, accessible synthesis routes, and versatile reactivity make it an indispensable intermediate for researchers and developers. As the demand for advanced, fluorinated molecules in pharmaceuticals and agrochemicals continues to grow, the importance of high-purity Methyl 3-fluorobenzoate is set to increase, solidifying its role as a cornerstone of modern organic synthesis.[1]
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